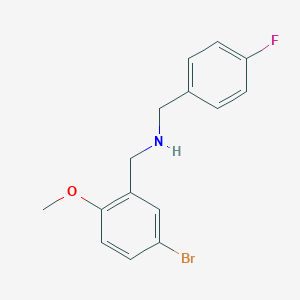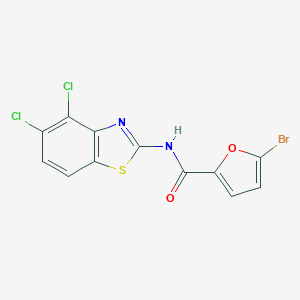![molecular formula C13H17N5S B315321 N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B315321.png)
N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Thioether Formation:
Amine Introduction: The final step involves the formation of the amine group through reductive amination, where an aldehyde or ketone is reduced in the presence of an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[2-(1H-tetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-en-1-amine: Similar structure but with a different substituent on the tetrazole ring.
(E)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
The uniqueness of N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine lies in its combination of functional groups, which can confer unique chemical and biological properties. The presence of the tetrazole ring, sulfanylethyl group, and phenylprop-2-en-1-amine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17N5S |
|---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
(E)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)19-11-10-14-9-5-8-12-6-3-2-4-7-12/h2-8,14H,9-11H2,1H3/b8-5+ |
InChI Key |
FCBGYDYUJWATKN-VMPITWQZSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2 |
Isomeric SMILES |
CN1C(=NN=N1)SCCNC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B315239.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315243.png)

![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B315246.png)
![4-{2-[(2-Chloro-6-fluorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B315247.png)
![N-(2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315248.png)
![N-tert-butyl-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B315251.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315253.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B315255.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B315257.png)
![2-(1-adamantyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B315259.png)

![N-{3-[(4-tert-butylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315262.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B315264.png)
